molecular formula C13H10N2OS3 B2538280 N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 941925-61-7

N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2538280
CAS RN: 941925-61-7
M. Wt: 306.42
InChI Key: ORZDHBMQPFHEDQ-UHFFFAOYSA-N
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Description

“N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that are known for their wide range of biological activities . They are often used in medicinal chemistry for the development of new therapeutic agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The title compound was synthesized as described in the literature .


Molecular Structure Analysis

The molecular structure of “N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide” can be analyzed based on its NMR data . The NMR data provides information about the number and type of atoms in the molecule, their connectivity, and the electronic environment around them .


Chemical Reactions Analysis

Benzothiazoles, including “N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide”, can undergo a variety of chemical reactions. These include metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated benzothiazoles can then be used in nucleophilic additions and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often related to their biological activity. For example, some benzothiazole derivatives have been found to have anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Future Directions

Benzothiazole derivatives, including “N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide”, have potential for further development as therapeutic agents . Future research could focus on optimizing their synthesis, improving their biological activity, and investigating their mechanism of action .

properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS3/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZDHBMQPFHEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

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